molecular formula C6H10O B1584526 2-Methyl-2-pentenal CAS No. 623-36-9

2-Methyl-2-pentenal

Cat. No.: B1584526
CAS No.: 623-36-9
M. Wt: 98.14 g/mol
InChI Key: IDEYZABHVQLHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a volatile aldehyde characterized by its pungent odor and is commonly found in various plants such as chives, onions, and leeks . This compound is used in the flavor and fragrance industry due to its distinctive aroma.

Mechanism of Action

Target of Action

2-Methyl-2-pentenal is primarily used as a flavoring agent . It has been identified as one of the major volatile flavor compounds in chive, caucas, onion, and leek . Therefore, its primary targets are the taste receptors in the human body.

Mode of Action

As a flavoring agent, it likely interacts with taste receptors in the oral cavity to produce a specific flavor profile .

Biochemical Pathways

The principal ozonolysis products are propanal, methylglyoxal, ethylformate, and a secondary ozonide .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as a flavoring agent. It contributes to the overall flavor profile of certain foods, enhancing their taste and aroma .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility means it can easily evaporate at room temperature, which can affect its concentration and thus its flavoring effect. Furthermore, it is sensitive to air, which can lead to oxidation and degradation of the compound .

Biochemical Analysis

Biochemical Properties

2-Methyl-2-pentenal plays a significant role in biochemical reactions, particularly in the enzymatic oxidation of linoleic acids. This process occurs as a cellular and molecular response of plants to stress conditions such as temperature and dryness . The compound interacts with various enzymes and proteins during these reactions. For instance, it is involved in the formation of tropospheric ozone and secondary organic aerosols (SOA) through its reaction with atmospheric photo-oxidants . The presence of an olefinic bond in this compound makes it highly reactive towards these oxidants, influencing its biochemical properties.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been observed to inhibit the growth of carcinoma cells significantly, while exhibiting minimal inhibitory effects on normal cells . This selective inhibition suggests that this compound may influence cell signaling pathways, gene expression, and cellular metabolism differently in cancerous and normal cells. The compound’s impact on cell function includes potential alterations in cell signaling pathways and gene expression, contributing to its antitumor properties.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition or activation. During the ozonolysis of this compound, a primary ozonide is formed, which then decomposes along two pathways . The principal ozonolysis products include propanal, methylglyoxal, ethylformate, and a secondary ozonide . These reactions highlight the compound’s ability to undergo complex biochemical transformations, influencing its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound’s stability is influenced by various factors, including temperature and humidity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For instance, the ozonolysis of this compound leads to the formation of secondary organic aerosols, which can have prolonged effects on atmospheric chemistry .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antitumor properties . At higher doses, it may cause toxic or adverse effects. The threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the enzymatic oxidation of linoleic acids . This process leads to the formation of volatile leaf substances, which are introduced into the atmosphere during plant stress responses . The compound interacts with enzymes and cofactors involved in these metabolic pathways, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation are influenced by its chemical properties, such as solubility and reactivity. The compound’s distribution within biological systems affects its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization mechanisms influence the compound’s activity and function within cells, contributing to its biochemical properties and effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2-pentenal can be synthesized through the aldol condensation of propionaldehyde. The reaction involves mixing propionaldehyde with a nitrogenous organic alkali and an organic acid, followed by stirring to induce the reaction. The mixture is then washed with water to obtain this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the same aldol condensation process but on a larger scale. The use of nitrogenous organic alkali as a catalyst ensures high selectivity and stability of the reaction, reducing excessive condensation and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-pentenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with this compound under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aldehydes and alcohols.

Scientific Research Applications

2-Methyl-2-pentenal has several scientific research applications:

    Chemistry: It is used as a reagent in organic

Properties

IUPAC Name

(E)-2-methylpent-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-4-6(2)5-7/h4-5H,3H2,1-2H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEYZABHVQLHAF-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(\C)/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90884735
Record name (E)-2-Methyl-2-pentenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to yellow-green mobile liquid; powerful grassy green, slightly fruity aroma
Record name 2-Methyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1218/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; soluble in ether, benzene, methanol, soluble (in ethanol)
Record name 2-Methyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1218/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.855-0.865
Record name 2-Methyl-2-pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1218/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

14250-96-5, 623-36-9
Record name (E)-2-Methyl-2-pentenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14250-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-pentenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-2-pentenal, (2E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014250965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-2-PENTENAL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9464
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pentenal, 2-methyl-, (2E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Pentenal, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (E)-2-Methyl-2-pentenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90884735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpent-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.809
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name trans-2-Methyl-2-pentenal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-2-PENTENAL, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98QAG1U530
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Using a feed of 2.5 liters of propionaldehyde per hour, corresponding to a mean residence time of about 1.2 hours, a propionaldehyde conversion of 38% was achieved at 130° C. under a hydrogen pressure of 25 bar. The yield of 2-methylpentanal, based on the material converted, was 83%. In addition, 3% of propanol, 5% of a mixture of 2,4-dimethylhepta-2,4-dienal and 2,4-dimethylhept-2-enal, 0.5% of 2-methylpentanol and 4% of 2-methylpent-2-enal were formed. Since the last-mentioned compound can, if recycled to the synthesis, also be converted into 2-methylpentanal, the total yield of useful products was 87%.
Quantity
2.5 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2-pentenal
Reactant of Route 2
2-Methyl-2-pentenal
Reactant of Route 3
2-Methyl-2-pentenal
Reactant of Route 4
2-Methyl-2-pentenal
Reactant of Route 5
2-Methyl-2-pentenal
Reactant of Route 6
Reactant of Route 6
2-Methyl-2-pentenal
Customer
Q & A

Q1: What is the molecular formula and weight of 2-methyl-2-pentenal?

A1: this compound has a molecular formula of C6H10O and a molecular weight of 98.14 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, studies have reported infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for this compound. [, , ] These techniques provide information about the functional groups and structural arrangement of atoms within the molecule. Additionally, UV absorption spectra have been reported for this compound and related compounds. []

Q3: How is this compound typically synthesized?

A3: this compound is commonly synthesized through the aldol condensation of propionaldehyde. This reaction can be catalyzed by various bases, including solid base catalysts like K2CO3/Al2O3 [, ], anion exchange resins [, ], and even amino acids like glycine. []

Q4: Can this compound be formed through other reactions?

A4: Yes, this compound can also be formed as a degradation product of S-(1-propenyl)-L-cysteine sulfoxide, the lachrymatory precursor of onion, upon heating in the presence of water. [] It is also a significant volatile component found in onions and shallots. [, ]

Q5: What are the main reaction pathways of this compound?

A5: this compound, being an α,β-unsaturated aldehyde, can undergo various reactions. These include:

  • Hydrogenation: This reaction, typically catalyzed by metals like Raney cobalt [, ], can lead to the formation of 2-methylpentanal, 2-methyl-2-penten-1-ol, and 2-methylpentan-1-ol. The selectivity towards specific products can be tuned by modifying the catalyst and reaction conditions. []
  • Aldol Condensation: this compound can undergo further aldol condensation reactions, contributing to the formation of higher molecular weight compounds. []
  • Reaction with Amines: Research indicates that this compound can react with the amino group of glycine. [] This reaction is significantly slower compared to similar reactions with crotonaldehyde, suggesting a difference in reactivity due to the structure of the α,β-unsaturated aldimine intermediate formed. []

Q6: Are there any catalytic applications of this compound?

A6: While not directly used as a catalyst, this compound is a key intermediate in the synthesis of methacrolein (MAL). L-proline has shown promise as a catalyst for the aldol condensation of formaldehyde and propionaldehyde, where this compound is formed as an intermediate that can be further converted to MAL. []

Q7: How is this compound typically analyzed?

A7: Common analytical techniques used for the detection and quantification of this compound include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used for separating and identifying volatile compounds, including this compound, in complex mixtures. [, , , , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC provides another method for separating and quantifying this compound, particularly in the context of analyzing propionic acid used as a food preservative. []
  • Headspace Solid-Phase Microextraction (HS-SPME): This technique, often coupled with GC-MS, is valuable for extracting volatile compounds like this compound from various matrices, such as onions. [, ]

Q8: Where is this compound found naturally?

A8: this compound is a volatile flavor compound naturally found in various plants, including onions (Allium cepa), shallots (Allium ascalonicum), and Houttuynia cordata Thunb. [, , , ] Its presence contributes to the characteristic aromas of these plants.

Q9: Are there any known biological activities of this compound?

A9: While not extensively studied for its direct biological activities, derivatives of this compound, particularly toluyl esters, have shown potential as whitening agents and growth regulators. One specific derivative exhibited significant tyrosinase inhibitory activity, exceeding that of arbutin, a common ingredient in skin-lightening cosmetics. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.